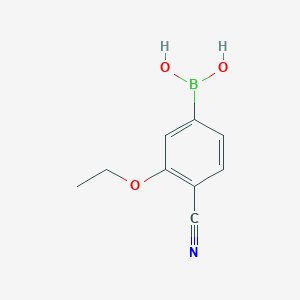

4-Cyano-3-ethoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

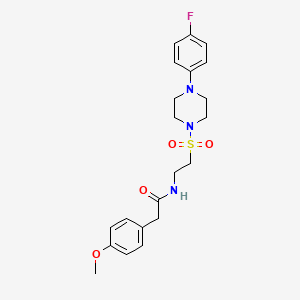

4-Cyano-3-ethoxyphenylboronic acid is a boronic acid derivative . Its empirical formula is C9H10BNO3 and it has a molecular weight of 190.99 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound isCCOc1cc (ccc1C#N)B (O)O . The InChI is 1S/C9H10BNO3/c1-2-14-9-5-8 (10 (12)13)4-3-7 (9)6-11/h3-5,12-13H,2H2,1H3 . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not specified in the search results.Scientific Research Applications

Chemical Synthesis and Catalysis

- Rhodium-Catalyzed Annulation Reactions : 4-Cyano-3-ethoxyphenylboronic acid plays a role in rhodium-catalyzed annulation reactions for synthesizing indenones and indanones, which are crucial in the development of new organic compounds (Miura & Murakami, 2005).

- Catalytic Asymmetric Transformations : It is used in rhodium/chiral diene-catalyzed asymmetric 1,4-addition reactions, contributing to the synthesis of specific methyl diaryl cyanopropanoates (Sörgel et al., 2008).

- Facile Domino Reactions : This compound facilitates unexpected domino reactions with alpha, beta-acetylenic gamma-hydroxy nitriles, leading to the formation of 4-cyano-3(2H)-furanones (Trofimov et al., 2010).

Biochemical Applications

- Glucose Detection in Biological Samples : Modified versions of this compound, particularly with cyano substitutions, are used in the development of sensitive fluorescent probes for glucose detection in biological matrices, highlighting its importance in clinical diagnostics (Wang et al., 2021).

Material Science and Environmental Applications

- Synthesis of Nanocomposites : It is involved in the synthesis of Ag/zeolite nanocomposites used as catalysts for hydroxylation of phenylboronic acid and reduction of various dyes, demonstrating its role in developing new materials and environmental applications (Hatamifard et al., 2016).

Pharmaceutical Synthesis

- Large-Scale Production of Pharmaceutical Building Blocks : The compound contributes to biocatalytic processes for producing specific pharmaceutical building blocks, such as S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, underlining its utility in pharmaceutical synthesis (Deussen et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Cyano-3-ethoxyphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as this compound) transfers its organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability in the sm cross-coupling reaction .

Result of Action

The molecular effect of the compound’s action is the formation of a new carbon-carbon bond through the SM cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .

properties

IUPAC Name |

(4-cyano-3-ethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGXERVBFDZJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C#N)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)

![6-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2454539.png)

![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2454548.png)

![5-(1,2-dithiolan-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2454551.png)

![2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2454554.png)